molecular formula C4H8OS2 B12591550 2,3-Oxiranedimethanethiol CAS No. 875834-90-5

2,3-Oxiranedimethanethiol

Cat. No.: B12591550
CAS No.: 875834-90-5
M. Wt: 136.2 g/mol
InChI Key: OBJBWZLPECUFNR-UHFFFAOYSA-N
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Description

2,3-Oxiranedimethanethiol is an organic compound with the molecular formula C4H8OS2 It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and two thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Oxiranedimethanethiol typically involves the reaction of epoxides with thiol-containing compounds. One common method is the reaction of 2,3-epoxybutane with hydrogen sulfide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the subsequent addition of thiol groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Oxiranedimethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Oxiranedimethanethiol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol groups.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Oxiranedimethanethiol involves its reactive thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, modulation of enzyme activity, and alteration of cellular redox states. The oxirane ring can also participate in reactions that modify the structure and function of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyloxirane: Similar in structure but lacks thiol groups.

    2,3-Epoxybutane: Contains an oxirane ring but no thiol groups.

    1,4-Butanedithiol: Contains thiol groups but lacks an oxirane ring.

Uniqueness

2,3-Oxiranedimethanethiol is unique due to the combination of an oxirane ring and thiol groups, which imparts distinct chemical reactivity and potential applications. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

875834-90-5

Molecular Formula

C4H8OS2

Molecular Weight

136.2 g/mol

IUPAC Name

[3-(sulfanylmethyl)oxiran-2-yl]methanethiol

InChI

InChI=1S/C4H8OS2/c6-1-3-4(2-7)5-3/h3-4,6-7H,1-2H2

InChI Key

OBJBWZLPECUFNR-UHFFFAOYSA-N

Canonical SMILES

C(C1C(O1)CS)S

Origin of Product

United States

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